molecular formula C22H21NO3S B5966511 ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5966511
M. Wt: 379.5 g/mol
InChI Key: RATYAMFVDCAQIN-FQGQUVFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a methylidene group, and an amino group attached to a phenyl ring.

Preparation Methods

The synthesis of ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.

    Formation of the methylidene group: This step often involves the use of aldehydes or ketones in condensation reactions.

    Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and suitable catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is investigated for potential therapeutic applications, including drug development for treating infections, inflammation, and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase. The anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

ETHYL (5Z)-2-[(4-METHYLPHENYL)AMINO]-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxylic acid group.

    2-Aminothiophene: A thiophene derivative with an amino group at the 2-position.

    2,5-Dimethylthiophene: A thiophene derivative with methyl groups at the 2- and 5-positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-[(4-methylphenyl)methylidene]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3S/c1-4-26-22(25)19-20(24)18(13-16-9-5-14(2)6-10-16)27-21(19)23-17-11-7-15(3)8-12-17/h5-13,24H,4H2,1-3H3/b18-13-,23-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATYAMFVDCAQIN-FQGQUVFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C)SC1=NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)C)/SC1=NC3=CC=C(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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